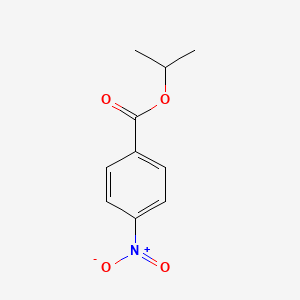

4-Nitro-benzoic acid isopropyl ester

Description

Structure

3D Structure

Properties

IUPAC Name |

propan-2-yl 4-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-7(2)15-10(12)8-3-5-9(6-4-8)11(13)14/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSZSPHFHMMXJEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70287381 | |

| Record name | Benzoic acid, 4-nitro-, 1-methylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70287381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13756-40-6 | |

| Record name | NSC50762 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50762 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-nitro-, 1-methylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70287381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reaction Mechanisms and Reactivity Profiles of 4 Nitro Benzoic Acid Isopropyl Ester

Hydrolytic Transformations of the Ester Moiety

The ester functional group in 4-Nitro-benzoic acid isopropyl ester is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield 4-Nitrobenzoic acid and isopropanol. This process can be catalyzed by either acid or base, or it can occur, albeit much more slowly, under neutral conditions through nucleophilic attack by water.

Kinetic studies on closely related esters, such as ethyl nitrobenzoates, provide significant insight into the hydrolysis of the isopropyl ester. The presence of a nitro group in the para-position of the benzoate (B1203000) ring has a profound accelerating effect on the rate of alkaline hydrolysis. rsc.org This is attributed to the powerful electron-withdrawing nature of the nitro group (-NO₂), which operates through both inductive and resonance effects. This withdrawal of electron density makes the carbonyl carbon of the ester group more electrophilic and thus more susceptible to nucleophilic attack by a hydroxide (B78521) ion.

In a study comparing the alkaline hydrolysis rates of ethyl benzoates in 80% v/v aqueous ethanol (B145695), it was found that a 4-nitro group increases the reaction rate by a factor of approximately 120 compared to the unsubstituted ethyl benzoate. rsc.org A similar rate-enhancing effect is expected for this compound.

The mechanism for base-catalyzed hydrolysis (saponification) is a two-step nucleophilic acyl substitution. The first step, which is typically rate-determining, involves the attack of a hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate. The strong electron-withdrawing nitro group helps to stabilize the negative charge on this intermediate, thereby lowering the activation energy of the reaction and increasing its rate. semanticscholar.org The intermediate then collapses, expelling the isopropoxide as the leaving group and forming 4-Nitrobenzoic acid, which is subsequently deprotonated in the basic medium.

| Substituent in 4-Position | Relative Rate Constant (k_rel) | Activating/Deactivating Effect |

|---|---|---|

| -H (Unsubstituted) | 1.0 | Reference |

| -NO₂ | ~120 | Strongly Activating |

The environment in which the hydrolysis of this compound occurs critically influences the reaction's speed and pathway. Key environmental factors include pH, solvent, and temperature.

pH: The hydrolysis rate is highly dependent on pH. nih.gov

Basic Conditions (Alkaline Hydrolysis): The reaction is most rapid under basic conditions due to the presence of the strong nucleophile, the hydroxide ion (OH⁻). This process, known as saponification, is effectively irreversible because the final step involves the deprotonation of the resulting carboxylic acid to form a carboxylate salt. nih.gov

Acidic Conditions: In an acidic environment, the carbonyl oxygen of the ester is protonated, which activates the carbonyl carbon towards nucleophilic attack by a weaker nucleophile like water. This process is generally slower than base-catalyzed hydrolysis and is reversible. researchgate.net

Neutral Conditions: Neutral hydrolysis, involving the direct attack of water, is significantly slower than either acid- or base-catalyzed hydrolysis. nih.gov

Solvent: The choice of solvent affects reaction rates by influencing the solvation of reactants and the transition state. Hydrolysis is often carried out in mixed aqueous-organic solvents, such as aqueous ethanol, to ensure the solubility of the ester. rsc.org The polarity of the solvent can impact the stability of the charged tetrahedral intermediate, thereby affecting the reaction kinetics.

Temperature: As with most chemical reactions, an increase in temperature will increase the rate of hydrolysis by providing the molecules with sufficient kinetic energy to overcome the activation energy barrier.

Reduction of the Nitro Group to Amino Derivatives

The nitro group of this compound can be readily reduced to an amino group (-NH₂), yielding 4-Amino-benzoic acid isopropyl ester. This transformation is a cornerstone of synthetic chemistry, as it converts an electron-withdrawing group into an electron-donating one, fundamentally altering the molecule's chemical properties. The reduction can be achieved through various methods, most notably catalytic hydrogenation and chemical reduction.

Catalytic hydrogenation is the most common and efficient method for the reduction of aromatic nitro compounds. researchgate.net This process typically involves reacting the substrate with hydrogen gas (H₂) under pressure in the presence of a metal catalyst.

Catalysts and Conditions: The most frequently used catalysts are palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. orgsyn.org The reaction is often carried out in solvents like ethanol or ethyl acetate. For analogous compounds like 4-nitrobenzoic acid, typical conditions involve hydrogen pressures of 2-4 MPa and temperatures of 60-70 °C. google.compatsnap.com

Reaction Mechanism: The precise mechanism can vary, but two main pathways are considered. The classical Haber-Lukashevich model suggests a stepwise reduction from the nitro group to nitroso (-NO), then to a hydroxylamine (B1172632) (-NHOH), and finally to the amine (-NH₂). orientjchem.org An alternative "direct" pathway proposes that the nitro compound is adsorbed onto the catalyst surface and undergoes a series of hydrogen atom transfers, with the intermediates remaining bound to the catalyst until the final amine product is formed and released. orientjchem.org In many industrial preparations using Pd/C, intermediates such as nitrosobenzene (B162901) or phenylhydroxylamine are not detected in the reaction mixture, suggesting a direct conversion on the catalyst surface. orientjchem.org

Selectivity Control: A key advantage of catalytic hydrogenation is the potential for high chemoselectivity. By carefully selecting the catalyst and reaction conditions, the nitro group can be reduced without affecting other reducible functional groups, such as the ester or the aromatic ring. rsc.org Catalyst design, including the use of specific supports or bimetallic nanoparticles, can enhance this selectivity by promoting the preferential adsorption of the molecule via its nitro group onto the active sites of the catalyst. rsc.orgrsc.org

While catalytic hydrogenation is prevalent, several non-catalytic or alternative chemical methods are available for reducing the nitro group. These methods often offer milder reaction conditions and can be advantageous when dealing with substrates that are sensitive to standard hydrogenation catalysts.

Metal-Mediated Reductions: A notable method involves the use of metals in the presence of a proton source. For example, the reduction of the closely related ethyl 4-nitrobenzoate (B1230335) to ethyl 4-aminobenzoate (B8803810) can be achieved in high yield using indium powder in an aqueous ethanol solution containing ammonium (B1175870) chloride. orgsyn.org This approach is considered more environmentally friendly as it avoids the use of high-pressure hydrogen gas and flammable catalysts. orgsyn.org

Transfer Hydrogenation and Chemical Reductants: Other methodologies include transfer hydrogenation, where a molecule like cyclohexene (B86901) or formic acid serves as the hydrogen source in the presence of a catalyst. Additionally, chemical reductants such as sodium borohydride (B1222165) (NaBH₄) can be used, often in conjunction with a catalyst system, to achieve the reduction. scirp.org More modern methods may employ an iron(salen) complex as a catalyst with phenylsilane (B129415) (H₃SiPh) as the reducing agent, which can chemoselectively reduce the nitro group while leaving other functionalities like aldehydes intact. acs.org

Mechanistic studies of these reductions suggest that they often proceed through the same nitroso and hydroxylamine intermediates as proposed in the Haber pathway, even if these species are transient and not isolated. acs.orgmdpi.com

The successful reduction of this compound by any of the aforementioned methods leads directly to the formation of 4-Amino-benzoic acid isopropyl ester. chemicalbook.comresearchgate.net This product is a stable, isolable compound that serves as a key synthetic intermediate.

The conversion of the nitro group to an amino group transforms the electronic character of the substituent from strongly deactivating to activating. This new amino group provides a reactive site for a wide array of subsequent chemical transformations, including diazotization to form diazonium salts, acylation to form amides, and alkylation reactions. The formation of 4-Amino-benzoic acid isopropyl ester is therefore a pivotal step in the synthesis of pharmaceuticals, dyes, and other complex organic molecules. researchgate.net

Electrophilic and Nucleophilic Reactivity of the Aromatic Ring

The reactivity of the aromatic ring in this compound is profoundly influenced by the electronic properties of its two substituents: the nitro group (-NO₂) and the isopropyl ester group (-COOCH(CH₃)₂). Both groups are electron-withdrawing, which significantly governs the ring's susceptibility to attack by either electrophiles or nucleophiles.

Both the nitro and the isopropyl ester functionalities act as deactivating groups in the context of electrophilic aromatic substitution (EAS). researchgate.netsemanticscholar.org Deactivating groups withdraw electron density from the benzene (B151609) ring, making it less nucleophilic and therefore less reactive towards electrophiles. researchgate.net

The deactivating nature of these substituents can be attributed to two primary electronic effects:

Resonance Effect (-R or -M): Both groups also withdraw electron density through resonance (or mesomerism). The π-electrons from the benzene ring can be delocalized onto the substituent, creating resonance structures where a positive charge resides on the aromatic ring. This delocalization makes the ring significantly electron-deficient. google.com

The nitro group is one of the most powerful deactivating groups due to its strong -I and -R effects. semanticscholar.orgoup.com The ester group is also strongly deactivating. The combined effect of having two such groups on the ring renders this compound highly unreactive towards standard electrophilic aromatic substitution reactions like Friedel-Crafts alkylation and acylation. researchgate.net Electrophilic substitution, if forced under harsh conditions (e.g., aggressive nitration), would be directed to the positions meta to both existing groups. oup.com The nitro group is a meta-director, and the ester group is also a meta-director. Their positions relative to each other (para) means that the positions ortho to the ester group (and meta to the nitro group) are the least deactivated sites for a potential electrophilic attack.

Conversely, the electron-poor nature of the aromatic ring makes it more susceptible to nucleophilic aromatic substitution (SNAr) , should a suitable leaving group be present on the ring. nih.govchemicalbook.com The strong electron-withdrawing properties of the nitro group are particularly effective at stabilizing the negative charge of the Meisenheimer complex, a key intermediate in the SNAr mechanism. oup.comscirp.org

| Substituent Group | Electronic Effect | Impact on Electrophilic Aromatic Substitution (EAS) | Directing Influence (for EAS) |

|---|---|---|---|

| Nitro (-NO₂) | Strongly Electron-Withdrawing (-I, -R) | Strong Deactivation | Meta |

| Isopropyl Ester (-COOCH(CH₃)₂) | Strongly Electron-Withdrawing (-I, -R) | Strong Deactivation | Meta |

Other Significant Chemical Transformations and Derivatizations

Beyond reactions involving the aromatic ring, this compound can undergo several important chemical transformations centered on its two functional groups. These reactions are crucial for synthesizing a variety of derivatives.

Reduction of the Nitro Group:

The most significant transformation of this compound is the reduction of the 4-nitro group to a primary amine (-NH₂), yielding isopropyl 4-aminobenzoate. This product is a precursor in the synthesis of pharmaceuticals, including certain local anesthetics. sciencemadness.orgresearchgate.net This reduction can be achieved using various reagents and conditions.

Common methods include:

Catalytic Hydrogenation: Reaction with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). This is often a clean and efficient method.

Metal-Acid Systems: Dissolving metals in mineral acids, such as tin (Sn) in hydrochloric acid (HCl) or iron (Fe) in hydrochloric acid or acetic acid, are classic and effective methods for this reduction. sciencemadness.org

Other Reducing Agents: Reagents like sodium dithionite (B78146) (Na₂S₂O₄) or sodium sulfide (B99878) (Na₂S) can also be used for the selective reduction of aromatic nitro groups. sciencemadness.org

Reactions of the Isopropyl Ester Group:

The ester functionality is also a site for several key reactions, primarily involving nucleophilic acyl substitution.

Hydrolysis: The ester can be hydrolyzed back to 4-nitrobenzoic acid and isopropanol. This reaction is typically catalyzed by either an acid (e.g., dilute sulfuric acid) or a base (saponification, e.g., with sodium hydroxide). oup.comgoogle.com Base-catalyzed hydrolysis is irreversible as it forms the carboxylate salt.

Transesterification: The isopropyl group can be exchanged for a different alcohol moiety by reacting the ester with another alcohol in the presence of an acid or base catalyst. For example, reacting isopropyl 4-nitrobenzoate with methanol (B129727) would yield methyl 4-nitrobenzoate.

Ammonolysis/Amidation: Reaction with ammonia (B1221849) or a primary/secondary amine can convert the ester into 4-nitrobenzamide (B147303) or an N-substituted 4-nitrobenzamide, respectively. This reaction often requires heat and pressure or a catalyst.

These transformations allow for the modification of the ester group while potentially leaving the nitro group intact, or they can be performed on the aminobenzoate derivative after the nitro group has been reduced. scirp.org

| Functional Group | Reaction Type | Typical Reagents | Product |

|---|---|---|---|

| Nitro (-NO₂) | Reduction | H₂/Pd, Sn/HCl, Fe/HCl | Amino (-NH₂) |

| Isopropyl Ester (-COOR) | Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic Acid (-COOH) |

| Transesterification | R'OH, H⁺ or R'O⁻ | New Ester (-COOR') | |

| Ammonolysis | NH₃, R'NH₂, or R'R"NH | Amide (-CONH₂), N-Substituted Amide |

Advanced Spectroscopic Characterization and Structural Analysis of 4 Nitro Benzoic Acid Isopropyl Ester

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the determination of molecular structure in solution. Through the analysis of ¹H and ¹³C NMR spectra, as well as advanced 2D NMR techniques, a complete picture of the atomic connectivity and chemical environment of 4-Nitro-benzoic acid isopropyl ester can be assembled.

Proton (¹H) NMR Spectral Assignments and Chemical Shift Analysis

The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent such as chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons of the para-substituted benzene (B151609) ring appear as two distinct doublets in the downfield region, a consequence of the strong electron-withdrawing nature of the nitro group and the ester functionality. The protons ortho to the nitro group are the most deshielded. The isopropyl group gives rise to a septet for the methine proton and a doublet for the six equivalent methyl protons.

A detailed assignment of the proton signals is presented in the table below. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference, and the coupling constants (J), which describe the interaction between neighboring protons, are given in Hertz (Hz).

| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-2, H-6 | 8.27 | d | 8.4 |

| H-3, H-5 | 8.19 | d | 8.4 |

| CH (isopropyl) | 5.31 - 5.24 | m | 6.4 |

| CH₃ (isopropyl) | 1.39 | d | 6.4 |

d: doublet, m: multiplet

Carbon-13 (¹³C) NMR Spectral Interpretation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. In the spectrum of this compound, distinct signals are observed for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the isopropyl group. The quaternary carbons, those without any attached protons, often exhibit lower intensity signals. The chemical shifts are indicative of the electronic environment of each carbon atom.

The assigned chemical shifts for the carbon atoms are detailed in the following table:

| Carbon Atom | Chemical Shift (δ) ppm |

| C=O | 164.1 |

| C-4 | 150.4 |

| C-1 | 136.2 |

| C-3, C-5 | 130.6 |

| C-2, C-6 | 123.4 |

| CH (isopropyl) | 69.7 |

| CH₃ (isopropyl) | 21.8 |

Advanced 2D NMR Techniques for Connectivity and Conformation

To further confirm the structural assignments and elucidate the connectivity between protons and carbons, advanced 2D NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are invaluable.

COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals proton-proton coupling relationships. For this compound, a COSY spectrum would show a cross-peak between the septet of the isopropyl methine proton and the doublet of the methyl protons, confirming their adjacent relationship. Similarly, cross-peaks would be observed between the aromatic protons on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. An HSQC spectrum would show a correlation between the methine proton signal and the corresponding methine carbon signal of the isopropyl group. Likewise, the methyl proton signal would correlate with the methyl carbon signal. The aromatic proton signals would also show correlations to their directly attached carbon atoms.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

Electron Ionization (EI) Mass Spectrometry

In Electron Ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is then measured. The molecular ion peak for this compound would be observed at an m/z corresponding to its molecular weight (209.20 g/mol ).

The fragmentation of the molecular ion provides valuable structural clues. Key fragmentation pathways for esters often involve cleavage of the bond alpha to the carbonyl group and the loss of the alkoxy group. For this compound, characteristic fragments would be expected from the loss of the isopropyl group and the isopropoxy radical. The presence of the nitroaromatic moiety would also lead to characteristic fragments, such as the loss of NO₂.

Application of Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This makes it an ideal method for the identification and purity assessment of volatile and semi-volatile compounds like this compound.

In a GC-MS analysis, the sample is first injected into the gas chromatograph, where the components are separated based on their boiling points and interactions with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint, allowing for the positive identification of the compound by comparing the obtained spectrum with a library of known spectra.

The purity of a sample of this compound can be determined by examining the gas chromatogram. A pure sample will ideally show a single peak at a specific retention time. The presence of additional peaks would indicate the presence of impurities, which can then be identified by their respective mass spectra.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of specific chemical bonds. The IR spectrum of this compound displays a series of characteristic absorption bands that confirm its molecular structure.

The most prominent features in the spectrum are associated with the nitro (-NO₂) and ester (-COOCH(CH₃)₂) groups. The nitro group gives rise to two distinct and strong stretching vibrations: an asymmetric stretch typically found in the 1500-1560 cm⁻¹ region and a symmetric stretch in the 1345-1385 cm⁻¹ range. The ester functional group is identified by a very strong carbonyl (C=O) stretching band, which is expected between 1715 and 1730 cm⁻¹. Furthermore, the C-O stretching vibrations of the ester linkage appear as strong bands in the 1100-1300 cm⁻¹ region.

Vibrations associated with the aromatic ring and the isopropyl group are also evident. The C-H stretching vibrations of the benzene ring and the isopropyl methyl groups are observed around 3000-3100 cm⁻¹ and 2850-2980 cm⁻¹, respectively. Aromatic C=C stretching vibrations typically produce several peaks of variable intensity in the 1450-1600 cm⁻¹ region.

The table below summarizes the expected characteristic IR absorption bands for this compound and their corresponding vibrational modes.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic Ring |

| 2980 - 2850 | C-H Stretch | Isopropyl Group |

| 1730 - 1715 | C=O Stretch | Ester |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 1560 - 1500 | N-O Asymmetric Stretch | Nitro Group |

| 1385 - 1345 | N-O Symmetric Stretch | Nitro Group |

| 1300 - 1100 | C-O Stretch | Ester |

X-ray Diffraction and Solid-State Structural Investigations

Solid-state structural investigations using X-ray diffraction provide definitive information about the arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction for Crystal Structure Determination

Single crystal X-ray diffraction analysis of this compound (C₁₀H₁₁NO₄) reveals its precise three-dimensional structure. nih.gov The compound crystallizes in the triclinic space group P-1. researchgate.net The analysis, conducted at a temperature of 153 K, provides detailed insights into the molecular conformation and packing in the crystal lattice. nih.gov

In the solid state, the molecule is not entirely planar. The nitro substituent group is nearly coplanar with the benzene ring, with a small dihedral angle of 4.57 (10)°. nih.govnih.gov However, the isopropyl ester group is significantly twisted out of the plane of the benzene ring, forming a dihedral angle of 12.16 (8)°. nih.govnih.gov

Key crystallographic data for this compound are presented in the table below. nih.govresearchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₁₁NO₄ |

| Molecular Weight | 209.20 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.729 (4) |

| b (Å) | 7.192 (4) |

| c (Å) | 10.388 (6) |

| α (°) | 94.751 (9) |

| β (°) | 92.503 (7) |

| γ (°) | 95.901 (10) |

| Volume (ų) | 497.6 (5) |

| Z (Molecules per unit cell) | 2 |

| Temperature (K) | 153 |

Correlation Between Solid-State NMR and X-ray Analysis

The combination of solid-state Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction (XRD) offers a powerful approach for the comprehensive structural characterization of crystalline materials. nih.gov While XRD provides a precise map of atomic coordinates in the crystal lattice, solid-state NMR probes the local chemical environment of nuclei (e.g., ¹³C, ¹H, ¹⁵N), offering complementary information that can validate and refine the crystallographic model. nih.govacs.org

A key correlation lies in the concept of the crystallographic asymmetric unit. The XRD data for this compound shows that the unit cell (Z=2) contains two molecules. nih.gov If these two molecules are crystallographically non-equivalent (i.e., they occupy different positions and have slightly different conformations or intermolecular environments within the asymmetric unit), solid-state NMR can detect this. A ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR spectrum would be expected to show a doubling of resonances for each unique carbon atom in the molecule compared to its solution-state NMR spectrum, where rapid molecular tumbling averages these differences.

Furthermore, the precise structural details from XRD can be used to predict solid-state NMR parameters through quantum chemical calculations, such as the Gauge-Including Projector Augmented Wave (GIPAW) method. mdpi.com The calculated chemical shifts, based on the atomic positions determined by XRD, can then be compared with the experimentally measured solid-state NMR spectrum. nih.gov An excellent agreement between the calculated and experimental NMR data provides a robust validation of the crystal structure determined by XRD. nih.govmdpi.com This synergistic approach is particularly valuable for confirming the positions of hydrogen atoms, which are often difficult to locate precisely with XRD, and for understanding the effects of intermolecular interactions on the electronic structure of the molecule in the solid state. mdpi.com

Computational Chemistry and Theoretical Modeling of 4 Nitro Benzoic Acid Isopropyl Ester

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized geometry, vibrational frequencies, and electronic properties of molecules like 4-Nitro-benzoic acid isopropyl ester. nih.gov

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For this compound, this involves calculating bond lengths, bond angles, and dihedral angles that result in the most stable molecular structure. scirp.orgresearchgate.net

Conformational analysis is crucial, particularly concerning the orientation of the isopropyl ester group relative to the nitro-substituted benzene (B151609) ring. Different conformers, such as cis and trans orientations around the ester linkage, can exist. scirp.org DFT calculations can determine the relative energies of these conformers, identifying the most stable, or ground-state, conformation. For instance, studies on similar molecules like 4-methyl-3-nitrobenzoic acid have shown that the cis conformer can be more stable than the trans conformer. scirp.org The optimized geometrical parameters for the most stable conformer would be determined using a functional like B3LYP with a suitable basis set, such as 6-311++G(d,p). scirp.orgresearchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for a Nitrobenzoic Acid Derivative (Calculated via DFT/B3LYP) (Note: This table illustrates typical parameters; specific values for this compound would require a dedicated computational study.)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-C (ring) | 1.39 - 1.41 | C-C-C (ring) | 118 - 122 |

| C-N (nitro) | ~1.47 | O-N-O | ~124 |

| N-O (nitro) | ~1.22 | C-C-O (ester) | ~111 |

| C=O (ester) | ~1.21 | C-O-C (ester) | ~117 |

| C-O (ester) | ~1.34 |

Data based on typical values found in related structures like 4-methyl-3-nitrobenzoic acid and 4-nitro-2-(trifluoromethyl)benzoic acid. researchgate.netresearchgate.net

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true minimum (i.e., has no imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. researchgate.net The calculated frequencies correspond to the vibrational modes of the molecule, such as stretching, bending, wagging, and torsional motions of different functional groups. scirp.orgresearchgate.net

For this compound, key vibrational modes would include the symmetric and asymmetric stretching of the NO₂ group, the C=O stretching of the ester, C-O stretching, and various aromatic C-H and C-C vibrations. scirp.orgresearchgate.net Theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.netniscpr.res.in The predicted spectra serve as a valuable tool for interpreting and assigning bands in experimentally recorded FTIR and FT-Raman spectra. researchgate.netresearchgate.net

Table 2: Illustrative Vibrational Frequencies and Assignments for a Nitroaromatic Compound (Note: This table illustrates typical vibrational modes; specific frequencies for this compound require dedicated calculation.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |

| C-H stretch (aromatic) | 3050 - 3100 | 3050 - 3100 |

| C=O stretch (ester) | ~1710 | ~1720 |

| NO₂ asymmetric stretch | ~1540 | ~1530 |

| NO₂ symmetric stretch | ~1345 | ~1350 |

| C-N stretch | ~1010 | ~1015 |

| NO₂ wagging | ~740 | ~740 |

Data derived from studies on related molecules like 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide and other nitrobenzaldehydes. niscpr.res.inesisresearch.org

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter that indicates the molecule's chemical stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more reactive and can be easily excited. nih.govresearchgate.net For this compound, the electron-withdrawing nitro group is expected to lower the energy of the LUMO, which would be localized primarily on the nitrobenzene (B124822) moiety. nih.gov

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω). These descriptors provide quantitative measures of the molecule's reactivity. researchgate.net

Table 3: Frontier Molecular Orbitals and Reactivity Descriptors (Note: The values below are illustrative and represent what a typical DFT calculation might yield.)

| Parameter | Definition | Illustrative Value |

| EHOMO | Energy of Highest Occupied Molecular Orbital | -7.0 eV |

| ELUMO | Energy of Lowest Unoccupied Molecular Orbital | -2.5 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.5 eV |

| Ionization Potential (I) | -EHOMO | 7.0 eV |

| Electron Affinity (A) | -ELUMO | 2.5 eV |

| Chemical Hardness (η) | (I - A) / 2 | 2.25 eV |

| Electronegativity (χ) | (I + A) / 2 | 4.75 eV |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

While DFT calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. This method is invaluable for understanding the conformational flexibility of the isopropyl ester chain, the motion of the nitro group, and how the molecule interacts with its environment, such as in a solvent or a crystal lattice. MD simulations can also be used to explore intermolecular interactions by modeling a collection of molecules, providing information on radial distribution functions and the formation of dimers or larger aggregates.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Bonding Characteristics

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density distribution to characterize chemical bonding. By analyzing the topology of the electron density (ρ(r)), QTAIM can identify bond critical points (BCPs) between atoms. The properties at these BCPs, such as the electron density itself and its Laplacian (∇²ρ(r)), reveal the nature of the interaction. For instance, a high electron density and a negative Laplacian value are characteristic of a covalent bond, while low density and a positive Laplacian indicate closed-shell interactions, such as hydrogen bonds or van der Waals forces. QTAIM analysis of this compound would allow for a detailed quantification of its covalent bonds and weaker intramolecular interactions. researchgate.net

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions in Crystal Packing

Hirshfeld surface analysis is a powerful graphical method used to visualize and quantify intermolecular interactions within a crystal lattice. rsc.orgresearchgate.net The analysis is based on partitioning the crystal electron density into molecular fragments. The Hirshfeld surface for a molecule is defined as the region where the contribution to the electron density from that molecule is equal to the contribution from all other molecules in the crystal. nih.gov

The surface can be mapped with properties like dnorm, which combines the distances from the surface to the nearest atom inside (di) and outside (de) the surface. This mapping highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate close contacts, such as hydrogen bonds, while blue regions represent weaker or longer contacts. nih.govnih.gov

Table 4: Illustrative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis (Note: This table shows typical contributions for a related nitro-containing organic molecule. Specific values for the target compound depend on its crystal structure.)

| Contact Type | Percentage Contribution (%) |

| H···H | 35 - 45% |

| O···H / H···O | 20 - 30% |

| C···H / H···C | 10 - 20% |

| C···C | 3 - 8% |

| O···C / C···O | 2 - 6% |

| N···O / O···N | 1 - 4% |

Data based on values reported for similar organic molecules in the literature. nih.govnih.govresearchgate.netresearchgate.net

Theoretical Insights into Reaction Mechanisms and Energetics

One comprehensive study investigated the direct esterification of p-nitrobenzoic acid with n-butanol, both in the absence and presence of a catalyst, diethyl chlorophosphate (DECP), using DFT calculations at the B3LYP and M06 levels of theory with a 6-311++G(d,p) basis set. researchgate.net The calculations were performed incorporating the polarized continuum model (PCM) to simulate the solvent effects of pyridine (B92270). researchgate.net This theoretical approach sheds light on the favorability of different reaction pathways and the role of catalysts in lowering activation barriers. researchgate.net

The study explored two primary channels for the reaction: an uncatalyzed pathway (channel a) and a DECP-catalyzed pathway (channel b). The catalyzed pathway was further divided into two possible mechanisms for the formation of a key carboxylate-phosphate anhydride (B1165640) (CPA) intermediate. researchgate.net

Uncatalyzed Reaction (Channel a): In the absence of a catalyst, the direct esterification proceeds through a concerted mechanism involving the interaction of p-nitrobenzoic acid and n-butanol. The calculations revealed a significant energy barrier for this pathway, suggesting that the reaction is kinetically unfavorable under mild conditions.

Channel b1: This pathway involves a four-membered ring transition state, where the carboxylic acid reacts directly with DECP.

Channel b2: This mechanism suggests that the carboxylic acid first dissociates into its carboxylate anion, which then reacts with DECP via an SN2 mechanism.

The computational results indicated that channel b2 is the more energetically favorable mechanism for the formation of the CPA intermediate. researchgate.net The subsequent steps involve the nucleophilic attack of n-butanol on the activated anhydride, followed by the release of the ester product.

The natural bond orbital (NBO) charge analysis was also employed to understand the electronic properties of the reacting species and to rationalize the feasibility of each reaction step. researchgate.net The study clarified how the introduction of DECP facilitates the reaction by activating the carboxylic acid group, making it more susceptible to nucleophilic attack by the alcohol. researchgate.net

The energetic data from these theoretical calculations provide a quantitative understanding of the reaction landscape. While the specific values would differ for the esterification with isopropanol, the general mechanistic insights and the demonstration of the catalyst's role in lowering the activation energy are expected to be transferable.

Calculated Energetic Data for the Esterification of p-Nitrobenzoic Acid with n-Butanol

The following table summarizes the key energetic findings from the DFT study on the direct esterification of p-nitrobenzoic acid with n-butanol.

| Reaction Channel | Mechanism | Key Intermediate/Transition State | Relative Energy (kcal/mol) |

| Channel a (Uncatalyzed) | Direct Esterification | Transition State | High Energy Barrier |

| Channel b (DECP Catalyzed) | Formation of CPA intermediate | - | Lower Energy Barrier |

| Channel b1 | Four-membered ring TS | Transition State | Less Favorable |

| Channel b2 | SN2 mechanism | Transition State | More Favorable |

Note: The table provides a qualitative summary of the findings. Specific energy values were not explicitly provided in the abstract of the source.

This theoretical framework underscores the power of computational chemistry in elucidating complex reaction mechanisms and guiding the rational design of catalytic systems for organic synthesis.

Research Applications in Organic Synthesis

Utilization of 4-Nitro-benzoic acid isopropyl ester as a Key Chemical Intermediate

The primary application of 4-nitrobenzoic acid isopropyl ester as a chemical intermediate stems from the reactivity of its nitro group. The reduction of the aromatic nitro group to a primary amine is a fundamental and widely used transformation in organic synthesis. orgsyn.orgsciencemadness.org This reaction converts the isopropyl 4-nitrobenzoate (B1230335) into isopropyl 4-aminobenzoate (B8803810), a compound that serves as a precursor for various pharmaceuticals and other fine chemicals. scirp.orgscirp.org

The transformation of the nitro group is advantageous because nitroarenes are often readily available through electrophilic nitration reactions. The subsequent reduction provides a reliable route to aromatic amines. orgsyn.org A variety of methods have been developed for the reduction of aromatic nitro compounds, ranging from catalytic hydrogenation to the use of metal-based reducing agents in acidic or neutral conditions. orgsyn.orgsciencemadness.orgpatsnap.com For instance, catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney nickel is a common industrial method known for its high efficiency and selectivity. orgsyn.orgpatsnap.comgoogle.com Other methods employ metals such as iron, tin, or zinc in the presence of an acid like hydrochloric acid. sciencemadness.org The choice of reducing agent can be critical to avoid affecting other functional groups present in the molecule, such as the ester group.

The resulting product, isopropyl 4-aminobenzoate, is a key intermediate itself. The presence of the amino group opens up numerous possibilities for further chemical modifications, making it a valuable building block in multi-step syntheses.

Table 1: Selected Methods for the Reduction of Aromatic Nitro Compounds

| Reducing Agent/System | Conditions | Comments |

|---|---|---|

| H₂ with Pd/C Catalyst | Hydrogen pressure, controlled temperature (e.g., 60-70°C) | High selectivity and yield (often >96%); widely used in industrial processes. patsnap.comgoogle.com |

| Iron (Fe) / HCl or Acetic Acid | Refluxing in acidic aqueous solution | A classic and cost-effective method for laboratory-scale synthesis. sciencemadness.org |

| Tin (Sn) / HCl | Acidic conditions | Another traditional method, effective but can be less environmentally friendly than catalytic methods. sciencemadness.org |

| Sodium Borohydride (B1222165) (NaBH₄) / NiCl₂ | Specific solvent systems | Offers different selectivity compared to other methods. sciencemadness.org |

| Indium (In) / NH₄Cl | Aqueous ethanol (B145695), reflux | An alternative method that avoids harsh acidic conditions and flammable catalysts. orgsyn.org |

Derivatization Pathways for the Synthesis of Advanced Organic Molecules

Derivatization of 4-nitrobenzoic acid isopropyl ester is a cornerstone of its utility in synthesizing more complex molecules. The most significant pathway begins with the reduction of the nitro group to an amine, yielding isopropyl 4-aminobenzoate. This primary amine is a versatile functional group that can undergo a wide array of subsequent reactions.

Common derivatization reactions involving the amino group include:

Acylation: The amino group can be readily acylated by reacting with acid chlorides, anhydrides, or carboxylic acids (using coupling agents) to form amides. This is a fundamental step in building larger, more complex molecular frameworks.

Alkylation: The amine can be alkylated to form secondary or tertiary amines, introducing new alkyl groups into the molecule.

Diazotization: The primary aromatic amine can be converted into a diazonium salt using nitrous acid. Diazonium salts are highly versatile intermediates that can be transformed into a wide range of functional groups, including halides, hydroxyls, nitriles, and can also be used in azo coupling reactions to form dyes.

Beyond the amino group, the ester functional group also offers pathways for derivatization, although these are often secondary to the transformations of the nitro/amino group.

Hydrolysis: The isopropyl ester can be hydrolyzed back to the corresponding carboxylic acid (either 4-nitrobenzoic acid or 4-aminobenzoic acid, depending on the sequence of reactions). This allows for the subsequent formation of different esters or amides.

Transesterification: The isopropyl group can be exchanged with other alkyl groups by reacting with a different alcohol in the presence of an acid or base catalyst. This provides a route to a variety of other 4-nitro or 4-aminobenzoate esters.

These derivatization pathways allow chemists to use 4-nitrobenzoic acid isopropyl ester as a scaffold, systematically modifying its structure to achieve a desired target molecule with specific properties and functionalities.

Role in the Synthesis of Substituted Aromatic Esters and Amides

4-Nitrobenzoic acid isopropyl ester plays a direct and indirect role in the synthesis of other substituted aromatic esters and amides. Its precursor, 4-nitrobenzoic acid, is a common starting material for a range of esters via Fischer esterification, where the acid is reacted with an alcohol in the presence of an acid catalyst. scirp.orgbond.edu.auresearchgate.net The synthesis of the isopropyl ester itself is an example of this reaction. By choosing different alcohols (e.g., methanol (B129727), ethanol, propanol), a variety of 4-nitrobenzoate esters can be produced. scirp.orgcolostate.edugoogle.com

The synthesis of aromatic amides from 4-nitrobenzoic acid isopropyl ester can be achieved through two primary strategies: a traditional two-step process or more modern, direct catalytic methods.

Two-Step Synthesis (Reduction then Amidation): This is the most common approach. The nitro group of the ester is first reduced to an amine, yielding isopropyl 4-aminobenzoate. This intermediate can then be reacted with a carboxylic acid or its derivative to form an amide bond, effectively creating a new, more complex amide while retaining the isopropyl ester group (or after its hydrolysis).

Direct Reductive Amidation: Recent advances in catalysis have enabled the direct conversion of esters to amides by reacting them with nitroarenes. nih.gov A notable example is a nickel-catalyzed reductive coupling that allows for the one-step synthesis of a wide range of amides from unactivated esters and nitroarenes. nih.gov This method bypasses the need for pre-reduction of the nitroarene to an aniline, offering a more efficient and streamlined route to the target amide. nih.gov This innovative approach provides a powerful tool for amide synthesis, directly utilizing the nitroester as a precursor.

Table 2: Comparison of Pathways for Aromatic Amide Synthesis from Nitro-Esters

| Pathway | Description | Advantages | Disadvantages |

|---|

Environmental Fate and Analytical Monitoring of Nitroaromatic Esters in Research

Environmental Degradation Pathways of Nitroaromatic Compounds

The environmental fate of 4-nitrobenzoic acid isopropyl ester is governed by a combination of biological and abiotic processes. The presence of both a nitroaromatic system and an ester linkage dictates its transformation pathways. The electron-withdrawing nature of the nitro group, combined with the stability of the benzene (B151609) ring, generally makes nitroaromatic compounds resistant to oxidative degradation. nih.gov

Microbial Biodegradation Mechanisms and Involved Organisms

The biodegradation of 4-nitrobenzoic acid isopropyl ester is predicted to occur in a stepwise manner, beginning with the hydrolysis of the ester bond, followed by the degradation of the resulting 4-nitrobenzoic acid.

Ester Hydrolysis: The initial step is likely the cleavage of the isopropyl ester linkage by microbial esterases to yield 4-nitrobenzoic acid and isopropanol. This is a common metabolic reaction for ester-containing compounds in the environment.

Degradation of 4-Nitrobenzoic Acid: Once formed, 4-nitrobenzoic acid can be degraded by various microorganisms. Strains of Pseudomonas and Mycobacterium have been shown to metabolize nitroaromatic compounds. nih.gov A well-documented pathway for 4-nitrobenzoate (B1230335) degradation involves an initial reductive step. nih.gov

Reduction of the Nitro Group: In organisms like Pseudomonas putida, the degradation is initiated by the reduction of the nitro group. A 4-nitrobenzoate reductase enzyme converts 4-nitrobenzoate to 4-hydroxylaminobenzoate. nih.gov

Rearrangement and Aromatic Ring Cleavage: The 4-hydroxylaminobenzoate is then acted upon by a lyase, which rearranges the molecule and removes the amino group, forming protocatechuate. nih.gov Protocatechuate is a common intermediate in the degradation of aromatic compounds and is subsequently metabolized via ring-fission pathways, such as the β-ketoadipate pathway, ultimately leading to intermediates of central metabolism. nih.gov

A summary of key organisms and their roles in degrading related nitroaromatic compounds is presented below.

| Organism/Genus | Degradation Capability | Initial Metabolic Step | Ref. |

| Pseudomonas sp. | Degrades m-nitrobenzoate and 4-nitrotoluene (B166481) | Dioxygenase attack or oxidation of methyl group | nih.govnih.gov |

| Pseudomonas putida | Degrades 4-nitrobenzoate | Reduction of the nitro group | nih.gov |

| Mycobacterium sp. | Degrades 4-nitrotoluene | Reduction of the nitro group | nih.gov |

| Arthrobacter sp. | Degrades 2-nitrobenzoate | Not specified | researchgate.net |

| Nocardia sp. | Shows growth on 3-nitrobenzoic acid | Not specified | nih.gov |

Oxidative and Reductive Transformation Processes in Environmental Matrices

In environmental matrices like soil and water, 4-nitrobenzoic acid isopropyl ester can undergo both oxidative and reductive transformations.

Reductive Pathways: Under anaerobic or anoxic conditions, common in sediments and some groundwater environments, the primary transformation is the reduction of the nitro group. This process can proceed through nitroso and hydroxylamino intermediates to form the corresponding amine, 4-aminobenzoic acid isopropyl ester. This reduction can be mediated by microorganisms or by chemical reductants present in the environment.

Oxidative Pathways: While the nitro-substituted aromatic ring is resistant to oxidation, the isopropyl ester moiety is susceptible to oxidative attack. Oxidative de-esterification has been observed for other isopropyl esters, where hydroxylation at the methine group of the isopropyl moiety can lead to an unstable intermediate that decomposes to the corresponding carboxylic acid (4-nitrobenzoic acid) and acetone. This pathway can be as significant as enzymatic hydrolysis via esterases.

Photochemical and Hydrolytic Stability under Environmental Conditions

The stability of 4-nitrobenzoic acid isopropyl ester is also influenced by abiotic factors such as sunlight and water.

Photochemical Stability: Nitroaromatic compounds contain chromophores that absorb light in the environmentally relevant UV spectrum (>290 nm), making them susceptible to direct photolysis. nih.gov Upon absorption of UV radiation, ortho-nitrobenzyl esters are known to undergo intramolecular rearrangement and cleavage, yielding a carboxylic acid and a nitroso-aldehyde. While 4-nitrobenzoic acid isopropyl ester is a para-substituted ester, photochemical reactions can still be anticipated, potentially leading to hydroxylation of the aromatic ring or transformation of the nitro group.

Hydrolytic Stability: The ester linkage can be subject to chemical hydrolysis, a reaction that is dependent on pH and temperature. The rate of hydrolysis is typically enhanced under acidic or alkaline conditions compared to neutral pH. However, some related compounds like 3-nitrobenzoic acid are not expected to undergo significant hydrolysis under typical environmental conditions, suggesting the ester linkage may be the more labile site for this process. nih.gov

Advanced Analytical Methodologies for Environmental Research and Monitoring

Accurate monitoring of 4-nitrobenzoic acid isopropyl ester and its degradation products in environmental samples requires sensitive and selective analytical techniques capable of detecting trace concentrations.

Chromatographic Techniques for Trace Analysis (e.g., GC-MS, HPLC)

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary techniques for the analysis of nitroaromatic compounds. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC is well-suited for the analysis of semi-volatile compounds like 4-nitrobenzoic acid isopropyl ester. When coupled with mass spectrometry, it provides high selectivity and definitive identification based on the mass spectrum of the compound. The Kovats retention index, a standardized measure of retention time in GC, has been reported for isopropyl 4-nitrobenzoate on an SE-30 capillary column, providing a valuable parameter for its identification. pherobase.com

High-Performance Liquid Chromatography (HPLC): HPLC is a robust technique for analyzing nitroaromatic compounds, particularly those that may be thermally labile. Reversed-phase columns (e.g., C18) are commonly used with mobile phases typically consisting of acetonitrile (B52724) and/or methanol (B129727) with acidified water. sielc.com Detection is often achieved using a UV detector, as the nitroaromatic structure provides strong UV absorbance. researchgate.net

The table below summarizes typical parameters for the chromatographic analysis of nitroaromatic esters and related compounds.

| Technique | Column Type | Mobile Phase/Carrier Gas | Detector | Application Note | Ref. |

| GC | SE-30 Capillary | Helium/Nitrogen | FID/MS | Kovats Retention Index for Isopropyl 4-nitrobenzoate is 1551. | pherobase.com |

| HPLC | Reversed-Phase (C18, Newcrom R1) | Acetonitrile/Water/Acid | UV/MS | Suitable for a range of benzoate (B1203000) esters. | sielc.comresearchgate.net |

Spectroscopic Methods in Environmental Characterization

Spectroscopic methods are essential for the structural elucidation of unknown compounds and can be used for the characterization of 4-nitrobenzoic acid isopropyl ester and its transformation products.

Infrared (IR) Spectroscopy: FTIR provides information about the functional groups present in a molecule. For 4-nitrobenzoic acid isopropyl ester, characteristic absorption bands would be observed for the C=O of the ester (around 1713 cm⁻¹), the C-O stretching, and the symmetric and asymmetric stretches of the NO₂ group (around 1525 cm⁻¹ and 1349 cm⁻¹). rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for unambiguous structure determination. The ¹H NMR spectrum of isopropyl 4-nitrobenzoate shows characteristic signals for the isopropyl group (a doublet and a multiplet) and the protons on the aromatic ring in the downfield region. rsc.org

Mass Spectrometry (MS): As a standalone technique or coupled with chromatography, MS provides molecular weight and fragmentation information. The mass spectrum of isopropyl 4-nitrobenzoate shows a characteristic fragmentation pattern that can be used for its identification in environmental samples. spectrabase.com

Future Research Directions and Unexplored Avenues

Development of Highly Selective and Sustainable Synthetic Routes for 4-Nitro-benzoic acid isopropyl ester

The pursuit of environmentally benign synthetic methods is a cornerstone of modern chemistry. chemistryjournals.net Traditional synthesis routes often rely on hazardous reagents and generate substantial waste. chemistryjournals.net Green chemistry principles offer a framework for developing more sustainable processes by focusing on waste prevention, atom economy, and the use of safer solvents and reaction conditions. chemistryjournals.netresearchgate.net

Future research in the synthesis of this compound should prioritize the development of "green" synthetic routes. Key areas of investigation include:

Alternative Solvents: Replacing traditional volatile and toxic organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids can significantly reduce the environmental impact of the synthesis process. chemistryjournals.net

Biocatalysis: The use of enzymes, such as lipases, as catalysts for esterification reactions presents a highly selective and environmentally friendly alternative to traditional acid-catalyzed methods. chemistryjournals.net Enzymatic reactions typically occur under mild conditions, reducing energy consumption and byproduct formation. chemistryjournals.net

Energy-Efficient Technologies: Microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating methods. chemistryjournals.net

Novel Catalysts: Research into novel, recyclable catalysts, such as polyfluoroalkanesulfonic acids, can improve reaction efficiency and sustainability. google.com

A comparison of traditional versus potential green synthetic strategies is outlined below.

| Strategy | Traditional Approach | Green Chemistry Approach | Key Benefits |

| Catalyst | Strong mineral acids (e.g., H₂SO₄) | Enzymes (e.g., Lipases), recyclable solid acids | High selectivity, mild reaction conditions, reduced waste. chemistryjournals.net |

| Solvent | Volatile organic compounds (e.g., Toluene, Benzene) | Water, ionic liquids, supercritical fluids | Reduced toxicity, non-flammable, abundant. chemistryjournals.net |

| Energy Input | Conventional heating | Microwave irradiation, flow chemistry | Reduced reaction times, lower energy consumption. chemistryjournals.net |

| Byproducts | Acidic waste streams, significant solvent waste | Minimal waste, biodegradable components | Improved environmental profile, easier disposal. chemistryjournals.netcore.ac.uk |

Deeper Mechanistic Understanding of Complex Reaction Pathways

A thorough understanding of reaction mechanisms is crucial for optimizing synthetic processes and controlling product formation. The primary route to synthesizing this compound is the Fischer esterification, an acid-catalyzed reaction between a carboxylic acid (4-nitrobenzoic acid) and an alcohol (isopropanol). study.com

The accepted mechanism for Fischer esterification involves several key steps:

Protonation of the Carbonyl Oxygen: The carboxylic acid is protonated by the acid catalyst, making the carbonyl carbon more electrophilic. study.comyoutube.com

Nucleophilic Attack: The alcohol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. study.comlibretexts.org

Proton Transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups. youtube.com

Elimination of Water: The protonated hydroxyl group leaves as water, and the carbonyl double bond is reformed. study.comlibretexts.org

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst. youtube.com

Future research should focus on the nuanced effects of the nitro group on this reaction pathway. The strong electron-withdrawing nature of the nitro group influences the reactivity of the aromatic ring and the carbonyl group. nih.govsolubilityofthings.com Mechanistic studies, potentially using kinetic analysis, isotopic labeling, and computational modeling, can elucidate these effects more clearly. acs.org Furthermore, investigating side reactions and the formation of intermediates, such as aryloxyphosphonium salts in specific mediated reactions, can provide a more complete picture, enabling the development of more efficient and selective synthetic protocols. researchgate.net

Predictive Computational Modeling for Novel Ester Derivatives and Reactions

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby accelerating the design of new compounds and processes. researchgate.net For this compound and its derivatives, computational modeling can provide insights into several key areas.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are developed to correlate the chemical structure of compounds with their biological activity or toxicity. nih.govosti.gov By analyzing a dataset of nitroaromatic compounds, QSAR models can predict the potential toxicity or mutagenicity of new ester derivatives, guiding the synthesis of safer chemicals. nih.govresearchgate.net These models often use molecular descriptors to build robust and predictive statistical models, such as Support Vector Regression (SVR). nih.govosti.gov

Density Functional Theory (DFT): DFT calculations can be used to investigate the geometric and electronic structures of molecules. researchgate.net For this compound, DFT can predict bond lengths, angles, and charge distributions, which are crucial for understanding its reactivity. nih.govnih.govresearchgate.net It can also be used to calculate thermodynamic parameters and simulate IR spectra to support experimental findings. researchgate.net

Molecular Docking and Dynamics: These simulations are used to predict how a molecule might interact with a biological target, such as an enzyme. nih.gov This is particularly relevant for designing new ester derivatives with specific biological activities, for example, as potential pharmaceutical agents. nih.gov

| Computational Method | Application for Nitroaromatic Esters | Predicted Properties |

| QSAR | Predict toxicity and mutagenicity of novel derivatives. nih.govresearchgate.net | In vivo toxicity (LD₅₀), mutagenic activity. nih.govresearchgate.net |

| DFT | Determine electronic structure, stability, and reactivity. researchgate.net | Molecular geometry, frontier molecular orbitals (FMO), electrostatic potential (ESP), thermodynamic parameters. researchgate.net |

| Molecular Docking | Investigate binding affinity to biological targets (e.g., proteins). nih.gov | Binding energy, interaction modes, potential as enzyme inhibitors. nih.gov |

Exploration of Emerging Applications in Advanced Materials or Catalysis

While this compound itself does not have widespread direct applications, its constituent chemical motifs—the nitroaromatic ring and the ester functionality—are present in many functional molecules. This suggests its potential as a valuable intermediate or building block in the synthesis of advanced materials and catalysts.

Future research could explore its use in:

Pharmaceutical Synthesis: Benzoates and nitroaromatic compounds are important intermediates in the synthesis of pharmaceuticals. nih.govnih.gov The nitro group can be readily reduced to an amino group, a key functional group in many drug molecules. This makes the ester a potential precursor for synthesizing compounds with analgesic or other therapeutic properties. nih.gov

Fluorescent Probes: Nitroaromatic compounds are being investigated as fluorescent probes for detecting and imaging hypoxia (low oxygen levels) in tumors. mdpi.com The nitro group often quenches fluorescence, but upon bioreduction to an amino group in hypoxic conditions, fluorescence is restored. mdpi.com Derivatives of this compound could be designed for such applications.

Energetic Materials: The nitro group is a classic explosophore used in the design of energetic materials like explosives and propellants. acs.org While this specific ester is not a primary explosive, its structure could be incorporated into more complex energetic polymers or materials.

Polymer and Dye Synthesis: Nitroaromatic compounds are widely used in the synthesis of dyes and polymers. nih.gov The functional groups on this compound allow for its potential incorporation into polymer chains or modification to create novel dye molecules.

Comprehensive Environmental Risk Assessment and Remediation Strategies for Nitroaromatic Esters

The widespread industrial use of nitroaromatic compounds has led to significant environmental contamination of soil and groundwater. nih.govresearchgate.net These compounds are often toxic, mutagenic, and resistant to degradation. nih.gov Therefore, a critical area of future research is the comprehensive environmental risk assessment and development of effective remediation strategies for nitroaromatic esters.

Environmental Fate and Toxicity:

Nitroaromatic compounds are a major class of industrial chemicals that can exhibit various forms of toxicity. nih.gov

The electron-withdrawing nature of the nitro group makes these compounds resistant to oxidative degradation in the environment. nih.gov

While data for 4-nitrobenzoic acid suggests it is not readily biodegradable, its parent acid, 4-nitrobenzoic acid, is not expected to significantly bioaccumulate. carlroth.comcarlroth.com

Remediation Strategies: The limitations of physical treatment methods like adsorption and incineration have led to a focus on biological and advanced oxidative processes. slideshare.net

Bioremediation: This strategy uses microorganisms to break down pollutants. slideshare.net Bacteria have been identified that can use nitroaromatic compounds as sources of carbon and nitrogen. nih.govcswab.org Anaerobic biodegradation often involves the reduction of the nitro group to an amine, which may be a crucial first step in mineralization. slideshare.net

Advanced Oxidation Processes (AOPs): AOPs utilize powerful oxidizing agents like ozone, UV radiation, or hydrogen peroxide to degrade recalcitrant organic compounds. slideshare.net

Phytoremediation: This approach uses plants to take up and metabolize environmental contaminants. nih.gov

Future research must focus on developing a complete ecological profile for this compound, including its persistence, mobility in soil, and aquatic toxicity. Developing cost-effective and efficient remediation technologies, particularly bioremediation approaches, will be crucial for addressing contamination from this class of compounds. slideshare.net

Q & A

Basic Questions

Q. What safety protocols should be followed when handling 4-nitro-benzoic acid isopropyl ester in laboratory settings?

- Methodological Answer: Researchers must use impermeable gloves, safety goggles, and protective clothing to prevent skin/eye contact. Respiratory protection (e.g., NIOSH-approved dust masks) and localized exhaust systems are recommended to minimize inhalation risks. Emergency safety showers and eyewash stations should be accessible .

Q. What is a typical synthetic route for preparing this compound?

- Methodological Answer: A two-step synthesis can be adapted from analogous esters:

Esterification: React 4-nitro-benzoic acid with isopropyl alcohol in the presence of sulfuric acid as a catalyst.

Purification: Isolate the ester via solvent extraction (e.g., 1,2-dichlorobenzene) and filtration to remove byproducts .

Q. How can the purity and structure of synthesized this compound be verified?

- Methodological Answer: Use HPLC (High-Performance Liquid Chromatography) with a phenyl column and UV detection (e.g., 239 nm) for purity analysis. Confirm structural integrity via FT-IR (to identify ester carbonyl peaks) and NMR (to resolve nitro and isopropyl groups) .

Advanced Research Questions

Q. How does the incorporation of this compound into PLGA microspheres influence drug release kinetics?

- Methodological Answer: The ester’s hydrophobicity can alter microsphere surface morphology (e.g., creating non-porous or rough surfaces), affecting drug release. Use scanning electron microscopy (SEM) to track morphological changes and HPLC to quantify release profiles in phosphate-buffered saline (pH 7.4) at 37°C under sink conditions .

Q. What experimental strategies can resolve contradictions in reported effects of ester additives on drug carrier properties?

- Methodological Answer: Systematically vary ester concentrations (e.g., 0%, 25%, 50%) and use design of experiments (DoE) to assess microsphere size (via dynamic light scattering), drug-loading efficiency (via UV-HPLC), and release kinetics. Compare results against controls and prior studies to identify concentration-dependent trends .

Q. How can this compound be utilized to achieve targeted drug delivery?

- Methodological Answer: Incorporate the ester into polymer matrices (e.g., PLGA) to modulate degradation rates and passive targeting. For example, larger microspheres (>10 µm) may lodge in lung capillaries, enabling pulmonary targeting. Validate targeting efficacy via in vivo biodistribution studies using radiolabeled compounds .

Q. What analytical techniques are critical for studying degradation byproducts of this compound in biological systems?

- Methodological Answer: Employ LC-MS/MS to detect nitro-group reduction products (e.g., amino derivatives) and quantify hydrolyzed benzoic acid. Pair with accelerated stability testing (e.g., 40°C/75% RH) to predict long-term degradation pathways .

Contradiction Analysis and Experimental Design

Q. How can researchers address discrepancies in the impact of ester additives on microsphere size and drug-loading efficiency?

- Methodological Answer: Replicate conflicting studies under standardized conditions (e.g., identical solvents, emulsification speeds). Use ANOVA to statistically compare microsphere size distributions (measured via video microscopy) and drug-loading efficiency (via HPLC). Publish raw datasets to facilitate meta-analyses .

Q. What role does the nitro group in this compound play in polymer compatibility?

- Methodological Answer: The nitro group increases hydrophobicity, potentially enhancing compatibility with hydrophobic polymers like PLGA. Test compatibility via differential scanning calorimetry (DSC) to measure glass transition temperature (Tg) shifts and XRD to assess crystallinity changes in polymer-ester blends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.